2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate
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Overview
Description
2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted anthraquinone core linked to an isoxazole ring. The presence of the acetate group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of anthraquinone, followed by the formation of the isoxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various anthraquinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis, induction of apoptosis, and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
- 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- Benzoic acid, 2-[(3,5-dimethyl-1-piperidinyl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino]
Uniqueness
2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate stands out due to its unique chloro-substituted anthraquinone core and the presence of the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13ClN2O4 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-[(12-chloro-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]ethyl acetate |
InChI |
InChI=1S/C18H13ClN2O4/c1-9(22)24-7-6-20-13-8-12(19)16-15-14(13)17(23)10-4-2-3-5-11(10)18(15)25-21-16/h2-5,8,20H,6-7H2,1H3 |
InChI Key |
GPIYBXKLTUUYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Cl |
Origin of Product |
United States |
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